molecular formula C18H19ClN2O3 B2613151 (5-Chloro-2-methoxyphenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034275-06-2

(5-Chloro-2-methoxyphenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone

Cat. No.: B2613151
CAS No.: 2034275-06-2
M. Wt: 346.81
InChI Key: FBCSPWKKQRUFEG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C18H19ClN2O3. It contains a piperidine ring, which is a common feature in many bioactive compounds.

Scientific Research Applications

Crystal and Molecular Structure Analysis

Compounds with structures similar to "(5-Chloro-2-methoxyphenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone" have been synthesized and characterized, focusing on their crystal and molecular structures. For example, Lakshminarayana et al. (2009) synthesized a related compound and analyzed its structure through X-ray diffraction, revealing intermolecular hydrogen bonding patterns which are critical for understanding the chemical's physical and chemical properties (Lakshminarayana et al., 2009).

Antimicrobial Activity

Research into similar compounds has also explored their potential antimicrobial properties. Patel et al. (2011) synthesized new pyridine derivatives and tested their antimicrobial activity, finding variable and modest effectiveness against bacteria and fungi. This indicates that compounds with related structures could be of interest for developing new antimicrobial agents (Patel et al., 2011).

Molecular Docking and Synthesis

Molecular docking studies have been conducted to understand the interaction of similar compounds with biological targets, which is crucial for drug design. Lakshminarayana et al. (2018) performed molecular docking with an anti-cancer target, suggesting the potential of these compounds in cancer therapy research (Lakshminarayana et al., 2018).

Corrosion Inhibition

Research has also delved into the use of pyrazole derivatives as corrosion inhibitors for metals in acidic environments. Yadav et al. (2015) studied the corrosion inhibition effect of similar compounds on mild steel in hydrochloric acid solution, finding high inhibition efficiency, which suggests applications in materials science and engineering (Yadav et al., 2015).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It’s possible that it could interact with various biological targets, given its structural features .

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c1-23-17-5-4-13(19)11-16(17)18(22)21-10-2-3-15(12-21)24-14-6-8-20-9-7-14/h4-9,11,15H,2-3,10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCSPWKKQRUFEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCCC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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